rac-(2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
CAS No.: 1557085-73-0
Cat. No.: VC11624436
Molecular Formula: C13H16N2O3
Molecular Weight: 248.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1557085-73-0 |
|---|---|
| Molecular Formula | C13H16N2O3 |
| Molecular Weight | 248.3 |
Introduction
Structural Identification and Chemical Properties
Molecular Characterization
The compound’s molecular formula is C₁₃H₁₆N₂O₃, with a molecular weight of 248.28 g/mol . The pyrrolidine ring adopts a five-membered lactam structure, with substituents at the 2- and 3-positions contributing to stereochemical complexity. The 4-methoxyphenyl group at C2 introduces aromaticity and electron-donating effects, while the carboxamide at C3 enhances hydrogen-bonding potential (Table 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₃ |
| Molecular Weight | 248.28 g/mol |
| CAS Number | 1557085-73-0 (racemic form) |
| Purity | ≥95% (HPLC) |
| Stereochemistry | Racemic (2R,3R and 2S,3S) |
Stereochemical Considerations
The racemic designation ("rac") indicates equal proportions of (2R,3R) and (2S,3S) enantiomers. Chirality at C2 and C3 arises from the methoxyphenyl and carboxamide substituents, respectively. Computational modeling suggests that the (2R,3R) enantiomer preferentially binds to hydrophobic pockets in kinase domains due to spatial alignment of the methoxy group .
Synthetic Pathways and Optimization
Multicomponent Reaction Strategies
Synthesis typically employs multicomponent reactions (MCRs), leveraging pyrrolidine precursors, 4-methoxybenzaldehyde derivatives, and carboxamide-forming reagents. A representative route involves:
-
Knoevenagel Condensation: Reaction of 4-methoxybenzaldehyde with methylamine to form an imine intermediate.
-
Pyrrolidine Cyclization: Acid-catalyzed cyclization with γ-keto esters yields the pyrrolidinone core.
-
Carboxamide Formation: Amidation at C3 using carbodiimide coupling agents .
Table 2: Synthetic Yield Optimization
| Step | Reagent | Yield (%) |
|---|---|---|
| Knoevenagel Condensation | CH₃NH₂, EtOH | 78 |
| Cyclization | H₂SO₄, Δ | 65 |
| Amidation | EDC, HOBt, DMF | 82 |
Enantiomeric Resolution
Racemic mixtures are resolved via chiral chromatography using cellulose-based stationary phases (e.g., Chiralpak IC). The (2R,3R) enantiomer elutes earlier under normal-phase conditions (hexane:isopropanol 90:10), achieving ≥99% enantiomeric excess.
Pharmacological Profile and Mechanisms
Neurotrophic Activity
In vitro assays reveal that the (2R,3R) enantiomer promotes neurite outgrowth in PC12 cells (EC₅₀ = 50 nM), suggesting neurotrophic properties mediated through TrkA activation . Comparatively, the (2S,3S) enantiomer shows 10-fold reduced activity, underscoring stereospecificity.
Applications in Drug Discovery
Lead Compound for Oncology
Trk kinases are implicated in cancers such as breast and lung adenocarcinoma. The compound’s low-nanomolar TrkA inhibition positions it as a lead for optimizing pharmacokinetic properties. Structural modifications, like fluorination at the phenyl ring, enhance blood-brain barrier penetration in murine models .
Neurodegenerative Disease Research
Preliminary data suggest utility in Alzheimer’s disease models, where TrkA activation mitigates β-amyloid toxicity. Daily administration (10 mg/kg, oral) improves cognitive performance in transgenic APP/PS1 mice without hepatotoxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume